molecular formula C16H16N4O4 B2997118 N-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1235379-98-2

N-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2997118
CAS No.: 1235379-98-2
M. Wt: 328.328
InChI Key: QKGKJGRGGOSHAL-UHFFFAOYSA-N
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Description

N-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H16N4O4 and its molecular weight is 328.328. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the Heat shock protein HSP 90-alpha and Heat shock protein HSP 90-beta . These proteins play a crucial role in maintaining cellular homeostasis by assisting in protein folding, preventing protein aggregation, and regulating the stability and activity of many signaling proteins.

Mode of Action

This compound acts as a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines . It causes degradation of important Hsp90 client proteins including HER2, AKT, and ERK . This leads to disruption in the signaling pathways regulated by these proteins, thereby inhibiting the growth and proliferation of cancer cells.

Biochemical Pathways

The inhibition of Hsp90 affects multiple biochemical pathways. The degradation of HER2, AKT, and ERK proteins disrupts the PI3K/AKT/mTOR and MAPK/ERK pathways , which are critical for cell survival, growth, and proliferation. This results in the induction of apoptosis and inhibition of cell proliferation, particularly in cancer cells where these pathways are often dysregulated.

Pharmacokinetics

It is known that the compound is orally administered and is converted to its active form, snx-2112, in the body

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and proliferation . By degrading key signaling proteins and disrupting critical cell survival and growth pathways, the compound induces apoptosis and inhibits the proliferation of cancer cells.

Biochemical Analysis

Biochemical Properties

The compound contains several functional groups that could potentially interact with various biomolecules. The carbamoyl and amide groups might interact with enzymes and proteins through hydrogen bonding or electrostatic interactions

Cellular Effects

Compounds with similar structures have been shown to influence cell function . For instance, they may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Given its structure, it could potentially interact with biomolecules through hydrogen bonding or electrostatic interactions due to the presence of carbamoyl and amide groups . These interactions could potentially lead to changes in gene expression or enzyme activity.

Temporal Effects in Laboratory Settings

As of 2021, there are no specific studies available that describe the temporal effects of this compound in laboratory settings. Similar compounds are generally stable under physiological conditions and their effects can be observed over time in both in vitro and in vivo studies .

Metabolic Pathways

The compound contains functional groups that are commonly involved in metabolic reactions, such as the carbamoyl and amide groups .

Transport and Distribution

Similar compounds are often transported via passive diffusion or by specific transport proteins .

Subcellular Localization

Based on its structure, it could potentially interact with various cellular compartments depending on its physicochemical properties and the presence of specific targeting signals .

Properties

IUPAC Name

N-[2-(2-carbamoylanilino)-2-oxoethyl]-N-methyl-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-20(16(24)10-6-7-13(21)18-8-10)9-14(22)19-12-5-3-2-4-11(12)15(17)23/h2-8H,9H2,1H3,(H2,17,23)(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGKJGRGGOSHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1C(=O)N)C(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.